6-Chloroquinolin-8-ol hydrobromide
Overview
Description
6-Chloroquinolin-8-ol hydrobromide is a useful research compound. Its molecular formula is C9H7BrClNO and its molecular weight is 260.51 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
6-Chloroquinolin-8-ol hydrobromide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to interact with bacterial LptA and Top IV proteins, displaying a broad-spectrum antibacterial effect . The nature of these interactions involves binding to the active sites of these proteins, inhibiting their function and thereby exerting its antibacterial properties.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the growth of both Gram-positive and Gram-negative bacteria by targeting essential bacterial proteins . This inhibition leads to a disruption in bacterial cell wall synthesis and DNA replication, ultimately causing cell death.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active sites of bacterial proteins such as LptA and Top IV, inhibiting their function . This inhibition prevents the proper synthesis of the bacterial cell wall and DNA replication, leading to bacterial cell death. Additionally, it may also affect gene expression by interfering with transcriptional regulators.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits potent antibacterial activity without significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential damage to liver and kidney function. Threshold effects have been noted, where a certain dosage level is required to achieve the desired antibacterial effect, beyond which toxicity may increase.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound undergoes biotransformation, primarily in the liver, where it is metabolized into active and inactive metabolites. These metabolic processes can affect the overall efficacy and toxicity of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . It is distributed throughout the body, with higher concentrations observed in the liver and kidneys. The compound’s localization and accumulation in these organs are influenced by its interaction with cellular transport mechanisms and binding proteins.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and nucleus of bacterial cells, where it exerts its antibacterial effects . The compound’s targeting signals and post-translational modifications direct it to these specific compartments, enhancing its efficacy in inhibiting bacterial growth.
Properties
IUPAC Name |
6-chloroquinolin-8-ol;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO.BrH/c10-7-4-6-2-1-3-11-9(6)8(12)5-7;/h1-5,12H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZRTXUGKQIABC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)O)Cl.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.